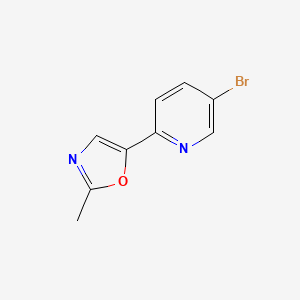

5-(5-Bromo-2-pyridyl)-2-methyloxazole

Description

The Significance of Pyridyl and Oxazole (B20620) Moieties in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to the field of medicinal chemistry, with nitrogen- and oxygen-containing rings forming the core of numerous therapeutic agents. nih.govtandfonline.com The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in drug design. nih.gov Its presence is noted in a wide array of natural products, including vitamins and coenzymes. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of aqueous solubility, which can enhance the pharmacological characteristics of a drug molecule. nih.gov Consequently, pyridine derivatives have been developed to exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netnih.gov

Similarly, the oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is an important nucleus in medicinal chemistry. nih.gov First prepared in 1947, this scaffold is a stable liquid at room temperature and serves as a key intermediate in the synthesis of new chemical entities. nih.gov The substitution pattern on the oxazole ring plays a crucial role in its biological profile, which includes antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. nih.gov Several commercially available drugs incorporate the oxazole ring, highlighting its therapeutic value. nih.gov The combination of both pyridyl and oxazole rings within a single molecule, as seen in 5-(5-Bromo-2-pyridyl)-2-methyloxazole, creates a chemical entity with the potential for a synergistic or unique biological profile, making it an attractive target for synthetic and medicinal chemists. researchgate.net

Research Imperatives for Substituted Bromo-pyridyl Oxazole Scaffolds

The inclusion of a bromine atom on the pyridine ring of the this compound scaffold is a deliberate and strategic choice in chemical synthesis. Halogen atoms, particularly bromine, serve as highly effective functional handles for a variety of cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules from simpler precursors. Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are frequently employed to react bromo-pyridyl compounds with various arylboronic acids, leading to the synthesis of novel pyridine derivatives with diverse substituents. mdpi.com

The research imperative for these scaffolds is driven by the need to generate libraries of structurally diverse compounds for high-throughput screening in drug discovery programs. The bromo-pyridyl oxazole core provides a stable and reliable platform that can be systematically modified. By varying the coupling partners in reactions involving the bromine atom, researchers can explore the structure-activity relationship (SAR) of the resulting compounds. This systematic approach is crucial for identifying molecules with optimized potency and selectivity for a specific biological target. The investigation into compounds like this compound is therefore often a preliminary step in a larger research program aimed at developing new therapeutic agents.

Scope and Academic Focus of Investigations into this compound

The academic focus on this compound is primarily centered on its role as a synthetic intermediate and a building block for more elaborate molecular structures. While the compound itself may be screened for biological activity, its main value in a research context is its potential for further chemical modification. The presence of the reactive bromine site allows for its use in creating a range of derivatives where the bromo-substituent is replaced by various other functional groups or molecular fragments.

Investigations into this specific compound would typically involve its synthesis and characterization, followed by its use in a series of coupling reactions to generate a library of analogues. The resulting compounds would then be subjected to biological evaluation to assess their potential as, for example, kinase inhibitors, antimicrobial agents, or modulators of other biological pathways. The research is therefore less about the intrinsic properties of this compound itself, and more about its utility in facilitating the discovery of new, biologically active molecules.

Below is a data table outlining some of the key chemical properties of this compound.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1239719-75-5 chemsrc.com |

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| Canonical SMILES | CC1=NC(=C(O1)C2=CN=C(C=C2)Br) |

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

5-(5-bromopyridin-2-yl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-5-9(13-6)8-3-2-7(10)4-12-8/h2-5H,1H3 |

InChI Key |

APWXXMGLHBJESC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 5 5 Bromo 2 Pyridyl 2 Methyloxazole

Retrosynthetic Analysis of the 5-(5-Bromo-2-pyridyl)-2-methyloxazole Framework

A logical retrosynthetic analysis of the target molecule, this compound, involves the disconnection of the carbon-carbon bond between the C2 position of the pyridine (B92270) ring and the C5 position of the oxazole (B20620) ring. This primary disconnection simplifies the complex bicyclic structure into two more readily accessible precursor moieties: a 5-bromo-2-pyridyl unit and a 2-methyloxazole (B1590312) unit.

This strategy allows for the independent synthesis of each heterocyclic core, which can then be coupled in a convergent manner to afford the final product. The key challenge in this approach lies in the appropriate functionalization of each precursor to facilitate the final bond formation. For the 5-bromo-2-pyridyl moiety, a reactive group at the C2 position, such as a halide or a boronic acid derivative, is required. For the 2-methyloxazole moiety, a suitable functional group at the C5 position is necessary for the coupling reaction.

Synthesis of the 5-Bromo-2-pyridyl Precursor Moiety

Several established methods exist for the bromination of pyridine and its derivatives. Direct bromination of pyridine often leads to a mixture of products, with the 3- and 5-positions being the most reactive towards electrophilic substitution. However, achieving strict monobromination can be challenging.

A common and effective method for the synthesis of 5-bromopyridine derivatives starts from 2-aminopyridine (B139424). The amino group can direct the electrophilic bromination to the 5-position. For instance, the treatment of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine. rsc.org This intermediate can then be further functionalized.

Another approach involves the use of 2,5-dibromopyridine (B19318) as a starting material. This compound allows for selective functionalization at either the C2 or C5 position through metal-halogen exchange or cross-coupling reactions. acs.org

| Starting Material | Reagents and Conditions | Product | Key Advantages |

| Pyridine | Bromine, Oleum | 3-Bromopyridine and 3,5-Dibromopyridine | Direct bromination |

| 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-5-bromopyridine | High regioselectivity for the 5-position |

| 2,5-Dibromopyridine | n-BuLi, then electrophile | 5-Bromo-2-substituted pyridine | Versatile for introducing various functional groups at C2 |

With the bromine atom in place at the C5 position, the next step is the introduction of a functional group at the C2 position to enable coupling with the oxazole precursor.

One of the most versatile intermediates for this purpose is 5-bromo-2-cyanopyridine (B14956). This compound can be synthesized from 2,5-dibromopyridine by reaction with cuprous cyanide. acs.org The cyano group can then be transformed into other functional groups or used directly in certain coupling reactions. Another route to 5-bromo-2-cyanopyridine involves a three-step reaction from 2-amino-5-bromopyridine, proceeding through diazotization followed by dehydration. researchgate.net

Alternatively, direct C-H functionalization of 5-bromopyridine at the C2 position has emerged as a powerful tool. rsc.org Transition metal-catalyzed reactions, for instance using palladium catalysts, can selectively introduce various functional groups at this position. nih.gov

| Precursor | Reaction | Functionalized Product |

| 2,5-Dibromopyridine | Cyanation (e.g., with CuCN) | 5-Bromo-2-cyanopyridine |

| 2-Amino-5-bromopyridine | Diazotization, Cyanation | 5-Bromo-2-cyanopyridine |

| 5-Bromopyridine | Direct C-H activation/functionalization | 5-Bromo-2-substituted pyridine |

Synthesis of the 2-Methyloxazole Precursor Moiety

The synthesis of the 2-methyloxazole precursor requires the construction of the oxazole ring with a methyl group specifically at the C2 position and a functional group at the C5 position for the final coupling step.

The oxazole ring is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. nih.gov Classical methods include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Fischer oxazole synthesis, from the reaction of cyanohydrins and aldehydes.

A particularly versatile and widely used method is the van Leusen oxazole synthesis. This reaction allows for the formation of 5-substituted oxazoles from the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups on the aldehyde starting material.

| Synthetic Method | Starting Materials | Product Type |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | 2,5-Disubstituted oxazole |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazole |

| van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazole |

For the synthesis of the 2-methyloxazole moiety, the regioselective placement of the methyl group at the C2 position is crucial. In the context of the Robinson-Gabriel synthesis, this can be achieved by using an N-acetylated amino ketone. The acetyl group provides the C2 carbon and the methyl substituent of the oxazole ring.

Alternatively, if a 2-unsubstituted oxazole is formed first, the methyl group can be introduced at a later stage. However, direct C-H methylation of the oxazole ring can be challenging due to competing reactivity at other positions.

A more direct and regioselective approach involves the use of starting materials that already contain the pre-formed methyl-substituted fragment. For instance, in a modified Robinson-Gabriel approach, the condensation of an α-haloketone with acetamide (B32628) can directly lead to the formation of a 2-methyloxazole derivative. nih.gov

Recent advances have also demonstrated the utility of transition metal-catalyzed reactions for the synthesis of substituted oxazoles. For example, cobalt-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles. acs.org By choosing the appropriate starting materials, the methyl group can be selectively installed at the C2 position.

Advanced Coupling Reactions for the Formation of the Pyridyl-Oxazole Linkage

The creation of the pivotal C-C bond between the pyridine and oxazole rings is most effectively achieved through modern cross-coupling methodologies. These reactions offer a convergent and efficient approach, allowing for the late-stage connection of pre-functionalized heterocyclic fragments.

The Suzuki-Miyaura reaction stands out as a premier method for forging the pyridyl-oxazole bond due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the necessary reagents. mdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of a pyridylboronic acid (or its ester equivalent) with a bromo-oxazole, or conversely, an oxazole-boronic acid with a bromo-pyridine.

For the synthesis of this compound, a practical approach involves the coupling of 5-bromo-2-pyridylboronic acid with a 2-methyl-5-halooxazole or, more commonly, coupling 2-methyloxazole-5-boronic acid with a suitable 2,5-dihalopyridine. The differential reactivity of halogens on the pyridine ring (e.g., I > Br > Cl) can be exploited for selective coupling. rsc.org For instance, 5-bromo-2-iodopyridine (B1269129) could selectively undergo coupling at the more reactive iodine position.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 5-bromo-2-iodopyridine).

Transmetalation: The boron-containing nucleophile (e.g., 2-methyloxazole-5-boronic acid) transfers its organic group to the palladium center, a step facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is discussed in the subsequent section.

The success of the Suzuki-Miyaura cross-coupling for synthesizing heteroaryl systems like this compound is highly dependent on the careful optimization of several reaction parameters. illinois.edu The electronic properties of both the pyridine and oxazole coupling partners necessitate tailored conditions to achieve high efficiency.

Key parameters for optimization include:

Catalyst and Ligand: Palladium catalysts are standard. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used for heteroaryl couplings. mdpi.comnih.gov The choice of phosphine (B1218219) ligand is crucial; electron-rich and bulky ligands like SPhos or XPhos can enhance catalytic activity, particularly for challenging substrates. illinois.edu

Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed. mdpi.comillinois.edu The strength and solubility of the base can significantly impact reaction rates and yields.

Solvent System: A mixture of an organic solvent and water is often optimal. Common solvent systems include 1,4-dioxane/water, toluene/water, or dimethoxyethane (DME)/water. mdpi.comillinois.edu The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation process.

Temperature: Reaction temperatures typically range from ambient to refluxing, often between 60°C and 100°C, to ensure a reasonable reaction rate without causing degradation of the starting materials or product. mdpi.comillinois.edu

| Parameter | Typical Conditions for Heteroaryl Suzuki Coupling | Reference(s) |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂ (dba)₃ | mdpi.comillinois.edu |

| Ligand | PPh₃, dppf, SPhos, XPhos | mdpi.comillinois.edu |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | mdpi.comillinois.edu |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | mdpi.comillinois.edu |

| Temperature | 60 - 100 °C | mdpi.comillinois.edu |

Post-Synthetic Functionalization and Derivatization of this compound

Once synthesized, the this compound scaffold offers multiple sites for further chemical modification. The bromine substituent, the pyridine nitrogen, and the oxazole core can each be selectively targeted to generate a library of diverse analogues.

The bromine atom on the pyridine ring serves as a versatile synthetic handle for introducing further molecular complexity, primarily through additional transition-metal-catalyzed cross-coupling reactions. acs.org

Suzuki-Miyaura Coupling: The bromine atom can be replaced by various aryl, heteroaryl, or alkyl groups by reacting the molecule with an appropriate boronic acid or ester under palladium catalysis. mdpi.comnih.gov This allows for the synthesis of a wide range of biaryl and hetero-biaryl structures.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromo-pyridyl moiety with a terminal alkyne. wikipedia.orgresearchgate.net The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.org The resulting alkynes are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed method allows for the formation of carbon-nitrogen bonds. wikipedia.org The bromine atom can be substituted with a wide variety of primary or secondary amines, amides, or carbamates, providing access to a diverse set of arylamine derivatives. acsgcipr.orgnih.gov

| Reaction Type | Reagent | Catalyst System | Product Functional Group | Reference(s) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl, Heteroaryl, Alkyl | mdpi.comnih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Alkyne | wikipedia.orgresearchgate.net |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd(0) catalyst, Phosphine ligand, Base | Secondary/Tertiary Amine | wikipedia.orgacsgcipr.org |

The lone pair of electrons on the pyridine nitrogen atom allows for several chemical transformations, altering the electronic properties and steric profile of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netarkat-usa.org Pyridine N-oxides exhibit altered reactivity; they are more susceptible to both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. researchgate.net This modification can serve as a strategic step to enable further functionalization that is not possible on the parent pyridine.

Quaternization (N-Alkylation): The pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a positively charged quaternary pyridinium (B92312) salt. pharmaguideline.com This transformation significantly increases the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack and potentially altering the molecule's biological activity and physical properties. mdpi.com

The oxazole ring itself, while aromatic, has distinct reactivity patterns that can be exploited for further derivatization.

Lithiation and Electrophilic Quench: The oxazole ring can undergo deprotonation (lithiation) under strong basic conditions (e.g., n-butyllithium). For 2-methyloxazoles, lithiation can occur competitively at the C5 position of the ring or on the 2-methyl group. acs.orgacs.org Selective lithiation can be achieved by carefully choosing the base and reaction conditions. acs.orgacs.org For instance, lithium diethylamide has been shown to selectively promote lithiation at the 2-methyl group. acs.orgnih.gov The resulting lithiated species can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new substituents.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen. However, when it does occur, substitution is favored at the C5 position, which is the most electron-rich carbon. pharmaguideline.comchempedia.info The presence of activating groups on the ring can facilitate this type of reaction.

Diels-Alder Reaction: Oxazoles can function as dienes in [4+2] cycloaddition reactions, particularly when substituted with electron-donating groups. pharmaguideline.comresearchgate.net They react with various dienophiles, such as alkenes and alkynes, to form bicyclic adducts. These adducts can then undergo subsequent reactions, such as ring-opening and aromatization, to yield highly substituted pyridines or furans. researchgate.netclockss.org This provides a powerful route for constructing complex molecular architectures.

Based on a comprehensive search for scientific literature, specific experimental data for the advanced spectroscopic and crystallographic characterization of the compound “this compound” is not available. The required detailed research findings for high-resolution NMR, vibrational spectroscopy, mass spectrometry, and single-crystal X-ray diffraction could not be located for this specific molecule.

Constructing the requested article with scientifically accurate data tables and detailed findings as per the provided outline is therefore not possible. Generating such content without established experimental results would be speculative and would not meet the required standards of scientific accuracy.

While data exists for structurally related compounds, such as other bromo-pyridine or oxazole derivatives, extrapolating this information would be inappropriate and scientifically unsound for the specific characterization of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 5 5 Bromo 2 Pyridyl 2 Methyloxazole

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Bond Geometries

Information not available.

Analysis of Intermolecular Interactions and Crystal Packing

Information not available.

Elucidation of Supramolecular Architectures (e.g., Hydrogen Bonding, π-π Stacking)

Information not available.

Computational and Theoretical Chemistry Investigations of 5 5 Bromo 2 Pyridyl 2 Methyloxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. northwestern.edu These methods solve the Schrödinger equation (or approximations of it) to determine molecular properties such as electronic energy, dipole moment, and the shapes and energies of molecular orbitals. northwestern.edu

For 5-(5-Bromo-2-pyridyl)-2-methyloxazole, these calculations reveal the nature of its chemical bonds and the reactivity of different parts of the molecule. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. mdpi.com For this compound, the nitrogen atoms in the pyridine (B92270) and oxazole (B20620) rings are expected to be electron-rich sites.

Table 1: Representative Frontier Molecular Orbital Energies for this compound Calculated values are illustrative and based on typical results for similar heterocyclic compounds.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely employed for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. semanticscholar.orgresearchgate.net This optimized geometry provides accurate predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to predict spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. scispace.com

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations Values are representative and based on standard bond lengths and angles for similar molecular fragments.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.89 |

| C=N (Pyridine) | 1.34 |

| C=N (Oxazole) | 1.36 |

| C-O (Oxazole) | 1.37 |

| Bond Angles (°) ** | |

| C-C-Br (Pyridine) | 119.5 |

| C-N-C (Pyridine) | 117.0 |

| C-O-C (Oxazole) | 105.0 |

| Dihedral Angle (°) ** | |

| Pyridine Ring - Oxazole Ring | ~30-40 |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach is invaluable for exploring the conformational landscape of flexible molecules.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the pyridyl and oxazole rings. An MD simulation can map the potential energy surface associated with this rotation, identifying low-energy (stable) conformers and the energy barriers that separate them. This analysis helps to understand which shapes the molecule is most likely to adopt in different environments, a crucial factor in molecular recognition and interaction. researchgate.net

Table 3: Illustrative Conformational Energy Profile for Rotation Around the Pyridine-Oxazole Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Stability |

| 0 | 5.0 | Sterically hindered (eclipsed) |

| 35 | 0.0 | Most stable (gauche) |

| 90 | 2.5 | Transition state |

| 180 | 3.5 | Less stable (anti-planar) |

Prediction of Physicochemical Parameters through Computational Approaches

Computational methods, particularly those based on Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the physicochemical properties of molecules. nih.govresearchgate.net These properties are essential for assessing a compound's potential applications, for example, in drug discovery, where they influence absorption, distribution, metabolism, and excretion (ADME). frontiersin.org

For this compound, various parameters can be calculated using in silico tools. These include lipophilicity (LogP), water solubility (LogS), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. frontiersin.org These predicted values provide a rapid assessment of the molecule's drug-likeness and potential behavior in biological systems. frontiersin.orgfrontiersin.org

Table 4: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C9H7BrN2O | Basic chemical identity |

| Molecular Weight | 239.07 g/mol | Influences absorption and distribution |

| LogP (Octanol/Water Partition) | 2.5 - 3.0 | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Relates to transport properties and bioavailability |

| Hydrogen Bond Donors | 0 | Capacity to donate in H-bonding |

| Hydrogen Bond Acceptors | 3 | Capacity to accept in H-bonding |

| Rotatable Bonds | 1 | Indicates molecular flexibility |

Chemical Reactivity and Mechanistic Studies of 5 5 Bromo 2 Pyridyl 2 Methyloxazole

Exploration of Electrophilic Substitution Reactions on the Pyridyl Ring

Electrophilic aromatic substitution (SEAr) on pyridine (B92270) rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. digitellinc.comwikipedia.org These reactions typically require harsh conditions and often result in low yields. digitellinc.com The presence of a bromine atom at the 5-position and an oxazole (B20620) group at the 2-position further influences the regioselectivity of any potential electrophilic attack.

Substituents on the pyridine ring can either activate or deactivate it towards electrophilic attack. Activating groups stabilize the cationic intermediate formed during the substitution by donating electrons, while deactivating groups do the opposite. wikipedia.org In the case of 5-(5-Bromo-2-pyridyl)-2-methyloxazole, both the bromo and the oxazolyl groups are generally considered deactivating, making electrophilic substitution even more difficult.

Should an electrophilic substitution reaction occur, the position of attack would be determined by the directing effects of the existing substituents. For pyridine itself, electrophilic attack is favored at the C3 and C5 positions. digitellinc.com However, in this substituted molecule, the interplay of the two groups would dictate the outcome. Computational studies, such as those using molecular electron density theory, can help predict the most likely sites of electrophilic attack. rsc.org

Investigation of Nucleophilic Substitution Reactions on the Brominated Pyridine Moiety

The brominated pyridine moiety of this compound is a prime site for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group, such as bromine. quimicaorganica.org Pyridines with leaving groups at the 2 and 4-positions are particularly reactive towards nucleophiles. quimicaorganica.org

The bromine atom at the 5-position can be displaced by a variety of nucleophiles. However, the reactivity at this position is generally lower than at the 2- or 4-positions. The reaction typically proceeds through a two-step addition-elimination mechanism. nih.gov The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

A common application of this reactivity is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.comchempanda.commdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, providing a versatile method for the synthesis of more complex molecules. For instance, Suzuki coupling with various arylboronic acids can be used to introduce new aryl groups at the 5-position of the pyridine ring. mdpi.com

Ring-Opening and Ring-Closing Reactions of the Oxazole System

The oxazole ring, while aromatic, is susceptible to a variety of ring-opening reactions under certain conditions. pharmaguideline.com The stability of the oxazole ring can be influenced by substituents and the reaction medium. For example, deprotonation at the C2 position of an oxazole ring in the presence of a strong base can lead to ring-opening to form an isonitrile. cutm.ac.inwikipedia.org

Oxidation can also lead to the cleavage of the oxazole ring. pharmaguideline.comtandfonline.com Strong oxidizing agents can break the C-C bond in the ring. tandfonline.com Conversely, reduction of the oxazole ring can also result in ring-opening or the formation of oxazolines. tandfonline.com

The oxazole ring can also participate in cycloaddition reactions, such as Diels-Alder reactions, where it acts as a diene. pharmaguideline.comwikipedia.org This reactivity can be utilized to synthesize other heterocyclic systems, such as pyridines and furans. pharmaguideline.com The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of this compound. In electrophilic substitution reactions on the pyridine ring, the directing effects of the bromo and oxazolyl groups will determine the position of the incoming electrophile. digitellinc.com Similarly, in nucleophilic substitution reactions, the position of the leaving group dictates the site of attack.

In the context of pyridyne intermediates, which can be generated from substituted pyridines, the regioselectivity of nucleophilic addition is a key consideration. nih.govrsc.org The distortion of the pyridyne intermediate, influenced by substituents, can direct the incoming nucleophile to a specific position. nih.gov

Stereochemical control is less of a concern for reactions occurring directly on the aromatic rings of this molecule. However, if reactions were to take place on the methyl group of the oxazole or if chiral centers were introduced through subsequent transformations, stereoselectivity would become an important factor to consider.

Reaction Kinetics and Thermodynamics for Mechanistic Elucidation

The study of reaction kinetics and thermodynamics is essential for understanding the mechanisms of the chemical transformations of this compound. Kinetic studies can provide information about the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. acs.orgrsc.org For example, kinetic data can help to determine whether a nucleophilic substitution reaction proceeds through a stepwise or concerted mechanism. nih.gov

Thermodynamic studies provide insights into the energy changes that occur during a reaction, including the enthalpy and entropy of reaction. This information can be used to predict the feasibility of a reaction and the position of equilibrium. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the thermodynamic parameters and to model the transition states of reactions, providing a deeper understanding of the reaction mechanism. mdpi.com The HOMO-LUMO energy gap, for instance, can indicate the reactivity of a molecule, with a smaller gap suggesting higher reactivity. mdpi.com

Coordination Chemistry and Ligand Design with 5 5 Bromo 2 Pyridyl 2 Methyloxazole

Synthesis and Characterization of Metal Complexes Utilizing the Compound as a Ligand

The synthesis of metal complexes with 5-(5-Bromo-2-pyridyl)-2-methyloxazole is anticipated to follow well-established protocols for related pyridyl-heterocycle ligands. Typically, the ligand would be reacted with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) would be crucial in determining the final product's stoichiometry and geometry.

Commonly used metal precursors for similar ligands include chlorides, acetates, and nitrates of transition metals such as palladium(II), platinum(II), copper(II), cobalt(II), and nickel(II). For instance, the reaction of a pyridyl-oxazoline ligand with cobalt chloride has been shown to yield well-defined complexes. uobaghdad.edu.iq Similarly, palladium(II) and platinum(II) complexes of 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized from precursors like [PdCl2(CH3CN)2] and K2[PtCl4]. researchgate.net The this compound ligand is expected to coordinate to the metal center through the nitrogen atoms of the pyridine (B92270) and oxazole (B20620) rings, forming a stable five-membered chelate ring.

Characterization of the resulting metal complexes would involve a suite of analytical techniques. Elemental analysis would be used to confirm the empirical formula of the complexes. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy would provide insights into the ligand's coordination mode. Molar conductivity measurements could be employed to determine the electrolytic nature of the complexes in solution.

Table 1: Representative Metal Complexes with Analogous Pyridyl-Heterocycle Ligands

| Ligand | Metal Precursor | Resulting Complex Stoichiometry | Reference |

| (S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole | CoCl2 | L2CoCl2 | uobaghdad.edu.iq |

| 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine | [PdCl2(CH3CN)2] | [Pd(L)Cl2] | researchgate.net |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(OAc)2 | [Cu(L)2] | nih.gov |

| Adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide | CuCl2·2H2O | [Cu(L)Cl2] | nih.gov |

Spectroscopic Probing of Metal-Ligand Binding Modes and Coordination Geometries

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to a metal center.

Infrared (IR) Spectroscopy: Upon coordination, characteristic shifts in the vibrational frequencies of the pyridine and oxazole rings are expected. The C=N stretching vibration of the oxazole ring and the pyridine ring breathing modes are particularly sensitive to coordination. For example, in cobalt complexes with a pyridine–oxazoline (B21484) ligand, the oxazoline C=N absorption band shows a red shift upon coordination, indicating the involvement of the oxazoline nitrogen in binding to the cobalt center. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. The proton signals of the pyridine and oxazole rings are expected to shift downfield upon coordination due to the deshielding effect of the metal ion. The magnitude of this shift can provide information about the strength of the metal-ligand bond.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would exhibit bands corresponding to ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These bands provide information about the electronic structure of the complex and the nature of the metal-ligand interaction. For instance, ruthenium(II) complexes with polypyridyl ligands show characteristic MLCT bands in the visible region.

Table 2: Expected Spectroscopic Shifts upon Coordination of Pyridyl-Oxazole Type Ligands

| Spectroscopic Technique | Observed Change upon Coordination | Implication |

| FT-IR | Red-shift of C=N stretch (oxazole) and changes in pyridine ring vibrations | Coordination of both oxazole and pyridine nitrogen atoms |

| ¹H NMR | Downfield shift of pyridine and oxazole proton signals | Deshielding effect of the metal center |

| UV-Vis | Appearance of new charge-transfer bands (MLCT/LMCT) | Electronic interaction between metal and ligand |

Structural Analysis of Coordination Compounds via X-ray Crystallography

Based on studies of analogous ligands, several coordination geometries can be anticipated. For square planar d⁸ metal ions like Pd(II) and Pt(II), mononuclear complexes with the formula [M(L)X₂] (where L is the bidentate ligand and X is a halide) are common. researchgate.net For tetrahedral or octahedral metal ions like Co(II) and Cu(II), complexes with a 2:1 ligand-to-metal ratio, such as [M(L)₂X₂], are often observed. uobaghdad.edu.iq

The crystal structure of a copper(II) complex with an adamantyl-containing pyridylhydrazone ligand, for example, revealed a distorted square-pyramidal geometry. nih.gov Similarly, X-ray diffraction of a palladium(II) complex with a 1,2,3-triazole-based ligand confirmed a trans-square planar geometry. mdpi.com The bromine atom on the pyridine ring of this compound could also participate in intermolecular interactions, such as halogen bonding, which would influence the crystal packing.

Table 3: Representative Crystallographic Data for Metal Complexes with Analogous Ligands

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Cu(APH)Cl₂] | Cu(II) | Distorted square-pyramidal | Cu-N(pyridyl) = 2.02, Cu-N(imino) = 1.96, Cu-O = 2.29 | nih.gov |

| [Pd(L)Cl₂] | Pd(II) | Square planar | - | researchgate.net |

| L₂CoCl₂ | Co(II) | Distorted tetrahedral | Co-N(oxazoline) ~ 2.03 | uobaghdad.edu.iq |

Assessment of Catalytic Activity of Derived Metal Complexes

Metal complexes derived from pyridyl-heterocycle ligands have shown promise in various catalytic applications. It is plausible that complexes of this compound could also exhibit catalytic activity.

Oxidation Catalysis: Copper complexes with N-donor ligands are known to be effective catalysts for the oxidation of organic compounds. mdpi.com For instance, copper(II) complexes with a triazole derivative have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to KA oil. rsc.org Given the structural similarity, copper complexes of the title ligand could be investigated for similar oxidation reactions.

Polymerization Catalysis: Cobalt complexes supported by pyridine-oxazoline ligands have been used as catalysts for the polymerization of isoprene. uobaghdad.edu.iq The electronic and steric properties of the ligand can influence the activity of the catalyst and the properties of the resulting polymer.

Cross-Coupling Reactions: Palladium complexes are widely used as catalysts in cross-coupling reactions. While not directly demonstrated for pyridyl-oxazole ligands in the provided context, the general importance of palladium in this area suggests that palladium complexes of this compound could be explored as catalysts for reactions like Suzuki or Heck couplings.

Table 4: Catalytic Applications of Metal Complexes with Structurally Similar Ligands

| Metal Complex Type | Catalytic Reaction | Substrate | Product | Reference |

| Copper(II)-triazole | Oxidation | Styrene | Benzaldehyde | rsc.org |

| Cobalt(II)-pyridine-oxazoline | Polymerization | Isoprene | Polyisoprene | uobaghdad.edu.iq |

| Copper(II)-dipinodiazafluorene | Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone | mdpi.com |

Supramolecular Chemistry and Self-Assembly through Coordination Interactions

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the design of complex molecular architectures. mdpi.com The this compound ligand, when coordinated to a metal center, can act as a building block for the construction of supramolecular assemblies.

The directionality of the coordination bonds, combined with weaker intermolecular forces such as hydrogen bonding, π-π stacking, and halogen bonding, can lead to the formation of one-, two-, or three-dimensional networks. For example, 2-(2′-Pyridyl)imidazole, a ligand analogous to the title compound, is known to form discrete coordination complexes that are further assembled into higher-dimensional supramolecular structures through hydrogen bonding and π-π interactions. researchgate.net

The bromine substituent on the pyridine ring of this compound introduces the possibility of halogen bonding, which can be a powerful tool for directing self-assembly. The interplay between coordination bonds and these non-covalent interactions could lead to the formation of novel supramolecular architectures with interesting properties and potential applications in materials science and host-guest chemistry. The formation of metallo-supramolecular polymers is another area where such ligands could find application, leading to materials with stimuli-responsive behavior and unique photophysical properties.

Advanced Applications of 5 5 Bromo 2 Pyridyl 2 Methyloxazole in Specialized Chemical Domains

Potential in Organic Electronics and Optoelectronic Materials Development

The integration of pyridine (B92270) and oxazole (B20620) rings into a single molecular framework, such as that found in the bromo-pyridyl oxazole class of compounds, presents intriguing possibilities for the development of novel organic electronic and optoelectronic materials. Pyridine, being an electron-deficient aromatic heterocycle, can enhance electron-transporting properties in organic semiconductors. The oxazole ring, another heterocyclic component, also possesses valuable optical properties and can act as an electron-withdrawing group, which is beneficial in the design of various conducting systems.

Role as a Chemical Building Block in Agrochemical Scaffolding

Heterocyclic compounds containing nitrogen and oxygen are fundamental to the development of new agrochemicals. nih.gov The pyridyl-oxazole scaffold is of significant interest in this field. Research on related pyridyl-oxazole carboxamides has demonstrated their potential as fungicidal agents, showing efficacy against various plant pathogens. nih.govnih.gov

The oxazole ring is a recognized structural motif in the discovery of new pesticides, including fungicides, insecticides, and acaricides. nih.gov Similarly, pyridine derivatives are widely incorporated into commercial agrochemicals. The bromo-pyridyl moiety in this class of compounds can serve as a key intermediate for the synthesis of more complex agrochemical candidates through reactions that attach other biologically active groups. The combination of these two heterocyclic systems in one molecule could lead to the discovery of new active ingredients for crop protection.

Contribution to the Synthesis of Complex Organic Molecules

Bromo-pyridyl oxazole derivatives serve as versatile building blocks in the synthesis of more complex organic molecules. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures from simpler precursors.

The synthesis of functionalized oxazoles is an active area of research, with methods like the van Leusen oxazole synthesis allowing for the introduction of various substituents onto the oxazole ring. nih.gov The combination of a reactive bromo-pyridyl group and an oxazole core allows for sequential, selective modifications at different points of the molecule, making this class of compounds a valuable intermediate for the synthesis of natural products, pharmaceuticals, and other functional organic materials.

Development of Novel Organic Reagents and Catalysts

The structural features of bromo-pyridyl oxazole compounds suggest their potential use in the development of novel organic reagents and catalysts. The nitrogen atom in the pyridine ring can act as a ligand for metal centers, a key feature in many catalysts. The ability to functionalize the molecule via the bromine atom allows for the attachment of other coordinating groups, potentially leading to the creation of new bidentate or tridentate ligands for transition metal catalysis.

Furthermore, the heterocyclic nature of both the pyridine and oxazole rings can influence the electronic environment of a catalytic center, thereby tuning its reactivity and selectivity. While specific applications of 5-(5-Bromo-2-pyridyl)-2-methyloxazole as a reagent or catalyst are not documented, the general class of bromo-pyridyl heterocycles is utilized in the construction of proligands for various catalytic applications. accelachem.com

Conclusion and Future Perspectives in the Research of 5 5 Bromo 2 Pyridyl 2 Methyloxazole

Synthesis of Key Research Discoveries and Contributions

Currently, there is a notable absence of published research focusing specifically on the biological activities or detailed synthetic explorations of 5-(5-Bromo-2-pyridyl)-2-methyloxazole. However, the synthesis of structurally related bromo-pyridyl and pyridyl-oxazole compounds is well-documented, providing a solid foundation for future work on this specific molecule. Key contributions in the broader field include the development of robust synthetic protocols, such as the Van Leusen oxazole (B20620) synthesis and various cross-coupling reactions, which are instrumental in the construction of the pyridyl-oxazole backbone.

The Suzuki-Miyaura cross-coupling reaction, for instance, has been efficiently utilized for the synthesis of novel pyridine (B92270) derivatives, highlighting the versatility of bromo-pyridyl precursors in forming carbon-carbon bonds. This methodology is highly relevant for the potential synthesis and diversification of this compound. Furthermore, the oxazole ring itself is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a methyl group at the 2-position of the oxazole ring in the target compound is a common feature in many bioactive oxazole derivatives.

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge in the research of this compound is the current lack of dedicated studies. This presents a significant opportunity for novel research. A key unexplored avenue is the comprehensive evaluation of its biological activity profile. Given the known pharmacological properties of both pyridine and oxazole moieties, this compound could be a candidate for screening in various therapeutic areas.

Table 1: Potential Research Areas for this compound

| Research Area | Rationale Based on Structural Analogs | Potential Screening Assays |

|---|---|---|

| Anticancer Activity | Pyridyl and oxazole derivatives have shown efficacy against various cancer cell lines. | Cytotoxicity assays against a panel of human cancer cell lines (e.g., NCI-60). |

| Antimicrobial Activity | The heterocyclic nature of the compound is a common feature in many antimicrobial agents. | Screening against a panel of pathogenic bacteria and fungi. |

| Enzyme Inhibition | The nitrogen atoms in the pyridine and oxazole rings can act as hydrogen bond acceptors, potentially interacting with enzyme active sites. | Kinase inhibition assays, protease inhibition assays. |

| Receptor Antagonism | Similar structures have been investigated as antagonists for various receptors in the central nervous system. | Radioligand binding assays for a range of CNS receptors. |

Another challenge lies in the optimization of its synthesis. While established methods can likely be adapted, developing a scalable and cost-effective synthetic route is crucial for enabling extensive biological evaluation and potential future development. Furthermore, the reactivity of the bromine atom offers a gateway for the creation of a diverse library of derivatives through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The systematic exploration of these derivatives is a significant and unexplored research avenue.

Emerging Interdisciplinary Applications and Research Trajectories

The unique electronic properties of the pyridyl-oxazole scaffold, combined with the presence of a heavy bromine atom, open up possibilities for interdisciplinary applications beyond traditional medicinal chemistry.

One emerging trajectory is in the field of materials science. Heterocyclic compounds with extended π-systems are often investigated for their potential as organic light-emitting diodes (OLEDs) or as components in other electronic devices. The photophysical properties of this compound and its derivatives are yet to be explored and could reveal interesting applications.

In the realm of chemical biology, the compound could be functionalized with fluorescent tags or biotin (B1667282) via the bromo substituent to create chemical probes. These probes could be used to study biological processes or to identify novel protein targets, thereby bridging the gap between chemistry and biology.

Strategic Directions for Continued Scholarly Investigation of the Compound

To unlock the full potential of this compound, a strategic and systematic approach to its investigation is necessary. The following directions are proposed for future scholarly work:

Development and Optimization of a Scalable Synthesis: The first crucial step is to establish a robust and efficient synthetic route to produce the compound in sufficient quantities for thorough investigation.

Comprehensive Biological Screening: A broad-based screening of the compound against a diverse range of biological targets is essential to identify any potential therapeutic applications. This should include assays for anticancer, antimicrobial, and enzyme inhibitory activities.

Structure-Activity Relationship (SAR) Studies: Utilizing the bromine atom as a point of diversification, a library of analogs should be synthesized and evaluated. This will help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.

Computational and Mechanistic Studies: In silico methods, such as molecular docking and quantum chemical calculations, can be employed to predict potential biological targets and to understand the mechanism of action at a molecular level.

Exploration of Interdisciplinary Applications: Research should not be limited to medicinal chemistry. Collaborations with materials scientists and chemical biologists could uncover novel applications in electronics and as biological tools.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(5-Bromo-2-pyridyl)-2-methyloxazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of precursor pyridyl-oxazole derivatives under inert atmospheres to prevent oxidation. Key steps include:

- Precursor preparation : Reacting 2-methyloxazole with a brominated pyridine derivative via coupling reactions (e.g., Suzuki-Miyaura for C–C bond formation) .

- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF or CCl₄) at 0–25°C to control regioselectivity .

- Optimization : Yields >70% are achieved with stoichiometric control (1:1.1 molar ratio of precursor to brominating agent) and inert gas purging .

Q. How can spectroscopic techniques (NMR, MS, XRD) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyridyl protons (δ 8.2–8.5 ppm) and methyl groups (δ 2.1–2.3 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 255.0 (calculated) with <2 ppm error .

- XRD : Resolve crystal packing and bond angles (e.g., C–N–C angle ~120° in oxazole ring) to validate tautomeric forms .

Advanced Research Questions

Q. How do electronic effects of bromine and methyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a directing group, enhancing electrophilicity at the pyridyl C-5 position for nucleophilic aromatic substitution (SNAr). Reacts with Grignard reagents (e.g., RMgX) in THF at −78°C .

- Methyl group : Steric hindrance at the oxazole C-2 position reduces reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to improve catalyst turnover .

- Contradiction : Bromine’s electron-withdrawing effect may deactivate the oxazole ring, requiring harsher conditions (e.g., Pd(OAc)₂, 100°C) for Buchwald-Hartwig aminations .

Q. What strategies address discrepancies in biological activity data across in vitro assays?

- Methodological Answer :

- Solubility : Poor aqueous solubility (logP ~2.5) may lead to false negatives. Use DMSO/PBS co-solvents (<1% DMSO) to maintain compound integrity .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) reveal rapid degradation (t₁/₂ <30 min) due to CYP450 oxidation. Modify the methyl group to CF₃ to enhance stability .

- Target validation : Use CRISPR knockouts to confirm specificity for kinases (e.g., JAK2) vs. off-target effects .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

- Methodological Answer :

- DFT calculations : Compare Fukui indices (ƒ⁺) to identify electrophilic hotspots. For this compound, C-4 of the oxazole ring has higher ƒ⁺ (0.12 vs. 0.08 at C-5 pyridyl) .

- MD simulations : Solvent effects (e.g., acetonitrile vs. toluene) alter transition-state energies by 2–3 kcal/mol, favoring para-substitution in polar solvents .

Data Contradiction Analysis

Q. Why do reported melting points vary (193–196°C vs. 185–190°C) for this compound?

- Methodological Answer :

- Purity : HPLC analysis (C18 column, MeCN/H₂O gradient) detects impurities (e.g., debrominated byproducts) in samples with lower MPs. Recrystallize from ethyl acetate/hexane (1:3) to achieve >99% purity .

- Polymorphism : XRD reveals two crystalline forms (Form I: monoclinic; Form II: triclinic) with MPs differing by 5–7°C. Control cooling rates during crystallization to isolate Form I .

Experimental Design Considerations

Q. What in silico tools optimize ligand-protein docking studies for this compound?

- Methodological Answer :

- Docking software : Use AutoDock Vina with AMBER force fields. The pyridyl nitrogen forms a key H-bond with Asp102 in JAK2 (ΔG ≈ −9.2 kcal/mol) .

- SAR analysis : Methyl group removal reduces binding affinity (IC₅₀ increases from 50 nM to 1.2 μM), validating its role in hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.